molecular formula C21H22N4O4S2 B2862447 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide CAS No. 361167-89-7

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2862447
CAS No.: 361167-89-7
M. Wt: 458.55
InChI Key: NJUIJTTUOWWCAP-UHFFFAOYSA-N
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Description

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a complex organic compound with a unique structure that combines a morpholine ring, a sulfonyl group, a pyridine ring, and a thiazole ring

Preparation Methods

The synthesis of 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide involves multiple steps, including the formation of the morpholine ring, the introduction of the sulfonyl group, and the coupling of the pyridine and thiazole rings. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-((2,6-dimethylmorpholino)sulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their chemical properties, reactivity, and applications

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S2/c1-14-11-25(12-15(2)29-14)31(27,28)17-8-6-16(7-9-17)20(26)24-21-23-19(13-30-21)18-5-3-4-10-22-18/h3-10,13-15H,11-12H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJUIJTTUOWWCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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